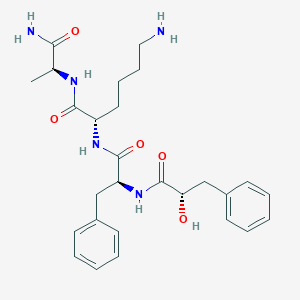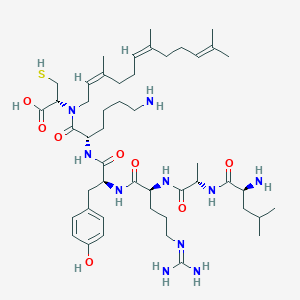![molecular formula C23H29N3O3 B236948 Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate, also known as MEH-PPV, is a conjugated polymer with unique optical and electronic properties. It has been extensively studied for its potential use in optoelectronic devices, such as organic solar cells, light-emitting diodes, and field-effect transistors. In
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices involves the absorption of light, generation of excitons, and separation of charge carriers. When Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate absorbs light, it generates excitons, which are electron-hole pairs. These excitons can then be separated into free charge carriers, which can be collected as current in a device.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. However, some studies have suggested that Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate may have antioxidant properties and could potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices is its high absorption coefficient, which allows for efficient conversion of light into electrical energy. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate also has high charge carrier mobility and efficient energy transfer, which can improve device performance. However, Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be difficult to process and has poor stability, which can limit its application in some devices.
Direcciones Futuras
There are several future directions for research on Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One area of focus is improving the stability and processability of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate to expand its application in optoelectronic devices. Another area of research is exploring the potential use of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in biological imaging and sensing. Additionally, there is potential for using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in the development of new materials for energy storage and conversion.
Métodos De Síntesis
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Grignard metathesis. One commonly used method involves the reaction of 2,5-dibromo-3-ethylthiophene with 4-ethylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with 4-(4-ethylpiperazin-1-yl)aniline in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential use in optoelectronic devices. Its unique optical and electronic properties, including high absorption coefficient, high charge carrier mobility, and efficient energy transfer, make it a promising material for organic solar cells, light-emitting diodes, and field-effect transistors. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has also been used as a fluorescent probe for biological imaging and sensing.
Propiedades
Nombre del producto |
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
|---|---|
Fórmula molecular |
C23H29N3O3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-4-17-6-8-18(9-7-17)22(27)24-20-16-19(23(28)29-3)10-11-21(20)26-14-12-25(5-2)13-15-26/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,27) |
Clave InChI |
BGLGASAVCRNWHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)